

An In-depth Technical Guide to Heptane-1,4,7-triol

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Compound of Interest

Compound Name: 1,4,7-Heptanetriol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,4,7-triol, with the IUPAC name heptane-1,4,7-triol, is a trihydroxy alcohol that holds potential as a versatile building block in organic synthesis.^[1] Its unique structure, featuring hydroxyl groups at the 1, 4, and 7 positions of a seven-carbon chain, allows for a range of chemical modifications, making it an attractive intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of heptane-1,4,7-triol, its synthesis, potential applications, and safety considerations, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of heptane-1,4,7-triol is essential for its effective use in research and synthesis. The following table summarizes key quantitative data for this compound.

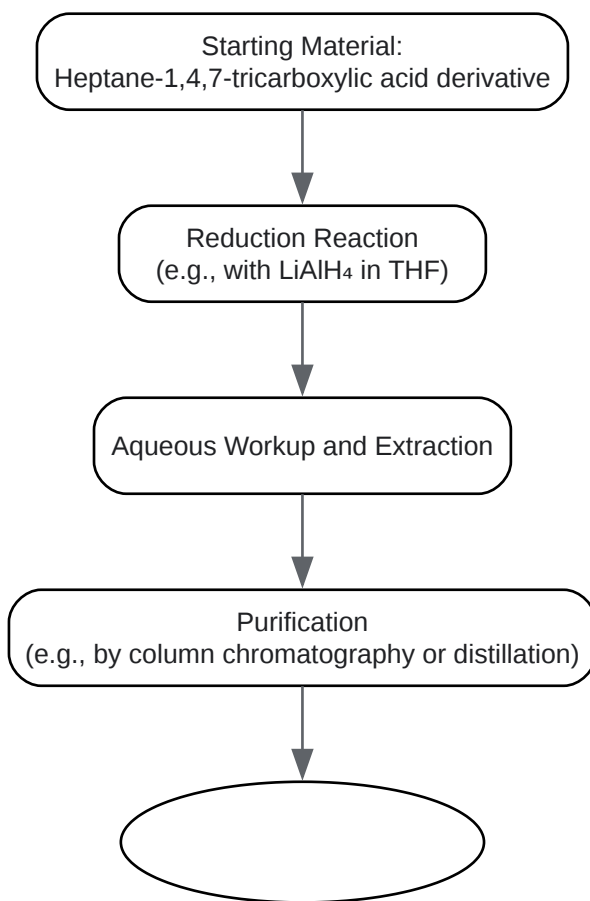
Property	Value	Reference
IUPAC Name	heptane-1,4,7-triol	[1]
Molecular Formula	C ₇ H ₁₆ O ₃	[2][3]
Molecular Weight	148.20 g/mol	[1]
CAS Registry Number	3920-53-4	[2][3]
Boiling Point	308.4 °C at 760 mmHg	[3]
Density	1.081 g/cm ³	[3]
Flash Point	152.2 °C	[3]
Computed XLogP3-AA	-0.3	[1]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	6	[2]
Topological Polar Surface Area	60.7 Å ²	[2]

Note: Experimental data for melting point and solubility were not available in the searched literature. The provided data is a combination of experimental and computed values.

Experimental Protocols: Synthesis of Heptane-1,4,7-triol

While a specific, detailed experimental protocol for the synthesis of heptane-1,4,7-triol was not found in the available literature, a potential synthetic route can be conceptualized based on established organic chemistry principles. A plausible approach would involve the reduction of a suitable precursor, such as a derivative of heptane with carbonyl or ester functionalities at the 1, 4, and 7 positions.

Conceptual Synthesis Workflow:



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References

- 1. 1,4,7-Heptanetriol | C₇H₁₆O₃ | CID 227179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
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